1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one
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Overview
Description
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects nucleotide synthesis and adenosine regulation, which are critical for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits ENTs but with different selectivity.
1-(4-fluorophenyl)piperazine: A simpler analogue that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific structural features, which confer distinct biological activity and selectivity. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c27-20-10-12-21(13-11-20)29-14-16-30(17-15-29)24(32)18-31-23-9-5-4-8-22(23)25(28-26(31)33)19-6-2-1-3-7-19/h1-13H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDMLHPIOKFUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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